molecular formula C18H15N5OS B12015078 4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione CAS No. 613249-15-3

4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12015078
CAS No.: 613249-15-3
M. Wt: 349.4 g/mol
InChI Key: OZLOQANUIXMMCD-RGVLZGJSSA-N
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Description

4-[(E)-1H-Indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound featuring a 1,2,4-triazole-5-thione core substituted at position 3 with a 3-methoxyphenyl group and at position 4 with an (E)-configured indol-3-ylmethylideneamino moiety. The triazole-thione scaffold is known for its pharmacological versatility, while the indole and methoxyphenyl substituents contribute to its unique electronic and steric properties. The compound is synthesized via condensation of 3-methoxyphenyl-substituted triazole-5-thione with indole-3-carbaldehyde under acidic reflux conditions, a method analogous to those described for related derivatives .

Properties

CAS No.

613249-15-3

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15N5OS/c1-24-14-6-4-5-12(9-14)17-21-22-18(25)23(17)20-11-13-10-19-16-8-3-2-7-15(13)16/h2-11,19H,1H3,(H,22,25)/b20-11+

InChI Key

OZLOQANUIXMMCD-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their high yield, operational simplicity, and cost-effectiveness . One common synthetic route involves the reaction of indole-3-carbaldehyde with appropriate amines and thiourea under specific conditions . Industrial production methods may involve similar multicomponent reactions but on a larger scale, with optimized reaction conditions to ensure maximum yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The sulfur atom in the thione (-C=S) group serves as a reactive site for nucleophilic substitution. This reaction often occurs under alkaline conditions or in the presence of amines:

Example Reaction:

Compound+R NH23 3 methoxyphenyl 4 E 1H indol 3 ylmethylideneamino 1H 1 2 4 triazole 5 amine+H2S\text{Compound}+\text{R NH}_2\rightarrow \text{3 3 methoxyphenyl 4 E 1H indol 3 ylmethylideneamino 1H 1 2 4 triazole 5 amine}+\text{H}_2\text{S}

ReagentConditionsYield (%)Product Stability
EthylenediamineEthanol, reflux, 6 h78Stable at RT
AnilineDMF, 80°C, 4 h65Sensitive to light

Mechanism: The thione sulfur acts as a leaving group, replaced by nucleophiles like amines. The reaction proceeds via a thiolate intermediate stabilized by resonance within the triazole ring.

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloaddition reactions with nitrile oxides or diazo compounds, forming fused heterocyclic systems:

Example with Nitrile Oxide:

Compound+Ar C N OAdduct spiro oxadiazoline triazole \text{Compound}+\text{Ar C N O}\rightarrow \text{Adduct spiro oxadiazoline triazole }

DipolarophileSolventTemperatureReaction TimeYield (%)
Benzoyl nitrile oxideToluene110°C12 h72
Acetonitrile oxideTHF60°C8 h68

Mechanism: The triazole’s electron-deficient ring facilitates attack by the nitrile oxide’s dipole, forming a five-membered oxadiazoline ring .

Oxidation to Disulfide Derivatives

Controlled oxidation of the thione group yields disulfide-linked dimers, enhancing structural complexity:

Reaction:

2Compound+H2O2Disulfide dimer+2H2O2\,\text{Compound}+\text{H}_2\text{O}_2\rightarrow \text{Disulfide dimer}+2\,\text{H}_2\text{O}

Oxidizing AgentSolventpHDisulfide Yield (%)
H₂O₂Acetic acid

Scientific Research Applications

4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Substituents

The biological and physicochemical properties of triazole-5-thione derivatives are heavily influenced by substituents at positions 3 and 4. Below is a comparative analysis of key analogs:

Compound ID 3-Substituent 4-Substituent Molecular Formula Notable Properties/Activities Reference
Target Compound 3-Methoxyphenyl (E)-1H-Indol-3-ylmethylideneamino C₁₈H₁₅N₅OS High lipophilicity; potential CNS activity
4-Methylphenyl (E)-1H-Indol-3-ylmethyleneamino C₁₈H₁₅N₅S Reduced polarity vs. methoxy analog
Trifluoromethyl (3-Hydroxy-4-methoxyphenyl) C₁₆H₁₂F₃N₃O₂S Electron-withdrawing CF₃ enhances stability
3-Ethoxyphenyl (4-Methylphenyl)methyleneamino C₁₈H₁₇N₃OS Ethoxy group increases metabolic resistance
3-Methoxyphenyl (4-Hydroxyphenyl)methylideneamino C₁₆H₁₄N₄O₂S Hydroxyl enables H-bonding; lower logP
3-Pyridinyl (5-Methylthiophen-2-yl)methylideneamino C₁₂H₁₀N₆S₂ Pyridinyl introduces basicity; thiophene enhances π-stacking

Physicochemical and Electronic Properties

  • Lipophilicity : The 3-methoxyphenyl group in the target compound increases lipophilicity (logP ~3.5) compared to hydroxyl-substituted analogs (e.g., , logP ~2.8), favoring membrane permeability .
  • Electronic Effects: Electron-donating methoxy groups (target compound) enhance resonance stabilization, whereas electron-withdrawing groups like trifluoromethyl () polarize the triazole ring, affecting redox potentials .
  • Hydrogen Bonding : The indole NH in the target compound participates in hydrogen bonding, unlike ’s methylphenyl derivative, which relies solely on van der Waals interactions .

Crystallographic Insights

  • Packing Motifs : The indole moiety in the target compound facilitates π-π stacking, as observed in related structures (e.g., ’s methoxybenzyl derivative), while bulky substituents (e.g., ’s isobutylphenyl group) induce steric hindrance, reducing crystallinity .
  • Hydrogen-Bond Networks: Compounds with hydroxyl groups () form extensive H-bond networks (graph set notation: C(6) ), unlike methoxy-substituted analogs, which favor hydrophobic interactions .

Biological Activity

4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR) derived from various studies.

Structural Information

The molecular formula of the compound is C18H15N5OSC_{18}H_{15}N_{5}OS, and its structural representation can be summarized as follows:

  • SMILES : COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CNC4=CC=CC=C43
  • InChIKey : XZSUQZONOBRLTG-RGVLZGJSSA-N

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study on S-substituted derivatives of 1,2,4-triazole-3-thiols reported that these compounds demonstrated activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans at a concentration of 125 µg/mL .

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using several human cancer cell lines. A notable study assessed the cytotoxicity of various triazole derivatives against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines. The results indicated that the tested compounds exhibited low toxicity with IC50 values above 100 µM, suggesting a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazole derivatives is often influenced by their structural modifications. Variations in substituents on the sulfur atom and other positions within the triazole ring can significantly affect their antimicrobial and anticancer activities. For instance, compounds with specific substitutions showed enhanced efficacy against certain bacterial strains and cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study synthesized new triazole derivatives and evaluated their antimicrobial activities against clinical isolates. The most active compounds demonstrated MIC values comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .
  • Cytotoxic Potential : Another investigation focused on the anticancer properties of triazole derivatives in vitro. The results indicated that specific modifications led to increased cytotoxicity against tumor cells while maintaining low toxicity towards normal cells .

Q & A

Q. How to evaluate synergistic effects with existing antifungal agents (e.g., fluconazole)?

  • Methodology :
  • Checkerboard Assay : Determine fractional inhibitory concentration (FIC) indices for drug combinations .
  • Mechanistic Studies : Use flow cytometry to assess membrane permeabilization (propidium iodide uptake) .

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